molecular formula C11H11NO6 B11711931 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid

Cat. No.: B11711931
M. Wt: 253.21 g/mol
InChI Key: RUVSKZCXQIRTEC-UHFFFAOYSA-N
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Description

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is an organic compound with the molecular formula C11H11NO6. It is a derivative of benzene-1,4-dicarboxylic acid, where one of the hydrogen atoms is replaced by a 2-carboxyethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-carboxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The carboxyethylamino group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid is unique due to the presence of both carboxyethyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex interactions and reactions compared to its similar compounds .

Properties

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

2-(2-carboxyethylamino)terephthalic acid

InChI

InChI=1S/C11H11NO6/c13-9(14)3-4-12-8-5-6(10(15)16)1-2-7(8)11(17)18/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)(H,17,18)

InChI Key

RUVSKZCXQIRTEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NCCC(=O)O)C(=O)O

Origin of Product

United States

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